4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Beschreibung
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with ethyl, dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The sulfonamide group is attached to the 8-position of the benzoxazepine ring, with a bromophenyl substituent on the sulfonamide nitrogen.
Eigenschaften
IUPAC Name |
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-4-22-16-10-7-14(11-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-8-5-13(20)6-9-15/h5-11,21H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVDJJXWFCKDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects backed by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 453.35 g/mol. The compound features a sulfonamide group attached to a benzene ring and a tetrahydrobenzo[b][1,4]oxazepine structure. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.35 g/mol |
| IUPAC Name | 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
| CAS Number | 922077-10-9 |
Antimicrobial Activity
Research on benzoxazepine derivatives indicates that they exhibit varying degrees of antimicrobial activity. In studies evaluating synthesized compounds similar to 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin), limited antimicrobial effects were observed against certain bacterial strains. Specifically, some derivatives showed zones of inhibition comparable to standard antibiotics like tetracycline .
Anticancer Properties
The antiproliferative effects of benzoxazepine derivatives have been documented in numerous studies. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were calculated for various synthesized compounds. The results indicated significant anticancer potential against several cancer cell lines. Notably, the compound's mechanism may involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Anti-inflammatory Effects
In vitro studies have shown that certain benzoxazepine derivatives can reduce inflammation markers in cell cultures. The ability to inhibit the production of pro-inflammatory cytokines suggests a potential therapeutic role in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Effects : A recent study investigated the antimicrobial susceptibilities of synthesized benzoxazepine derivatives. The results revealed that while most compounds displayed minimal activity against Gram-positive and Gram-negative bacteria, certain structural modifications enhanced their efficacy .
- Anticancer Activity Assessment : Another study evaluated the antiproliferative properties of various benzoxazepine derivatives on cancer cell lines. Compounds were tested for their ability to inhibit cell growth with significant results observed for those with specific substituents on the oxazepine ring .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other sulfonamide derivatives, particularly those containing halogen-substituted aryl groups and modified benzoxazepine scaffolds. Below is a detailed comparison with two closely related analogs:
5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide
- Molecular Formula : C₂₀H₂₃ClN₂O₄S
- Molecular Weight : 422.9 g/mol
- Key Substituents :
- Chlorine atom at the 5-position of the benzenesulfonamide ring.
- Methyl group at the 2-position of the benzenesulfonamide ring.
- The methyl group introduces steric hindrance, which may affect binding interactions in biological targets.
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide
- Molecular Formula : C₂₃H₃₀N₂O₅S
- Molecular Weight : 446.6 g/mol
- Key Substituents :
- Propoxy group at the 4-position of the benzenesulfonamide ring.
- Methyl group at the 3-position of the benzenesulfonamide ring.
- Structural Impact :
Comparative Analysis of Substituent Effects
Halogen vs. Alkoxy Substituents
- However, brominated analogs often exhibit lower solubility than chloro- or alkoxy-substituted derivatives, which could limit bioavailability .
- Chlorine (Analog 2.1) :
- Propoxy (Analog 2.2): Alkoxy groups like propoxy enhance solubility in lipid-rich environments, making them favorable for crossing biological membranes but may reduce specificity due to increased nonspecific binding .
Methyl Substituents
- Methyl groups in analogs 2.1 and 2.2 introduce steric effects that can either hinder or stabilize interactions with target proteins. For example, the 2-methyl group in analog 2.1 may disrupt π-π stacking interactions, whereas the 3-methyl group in analog 2.2 could fill hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
